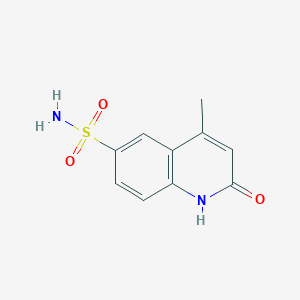

4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

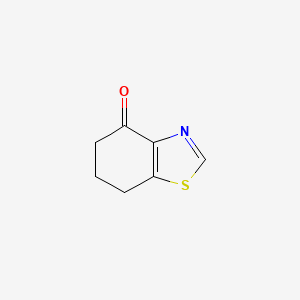

“4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It belongs to the class of compounds known as quinolones, which are bicyclic compounds containing a quinoline moiety (a benzene ring fused to a pyridine ring). The “4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” specifically has a sulfonamide group attached to the 6th position of the quinoline ring .

Synthesis Analysis

The synthesis of “4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” involves either amidation of the respective acid with anilines or the reaction of N-aryl-2-chloroacetamide with 4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfinic acid .Molecular Structure Analysis

The molecular structure of “4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” is characterized by a quinoline core with a sulfonamide group attached to the 6th position. The quinoline moiety is not planar, with a dihedral angle between the two ring planes .Chemical Reactions Analysis

The chemical reactions involving “4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” primarily involve its synthesis. As mentioned earlier, it can be synthesized through amidation of the respective acid with anilines or the reaction of N-aryl-2-chloroacetamide with 4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfinic acid .Aplicaciones Científicas De Investigación

Potential Diuretic Agents

4-Methyl-2-oxo-1,2-dihydroquinoline derivatives have been explored as potential diuretic agents. These compounds have been shown to affect urinary function, which is crucial in the treatment of conditions like hypertension and heart failure where diuresis is needed .

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of various heterocycles. These heterocycles are significant in drug research and development due to their unique biological activities .

Antiplatelet Activity

Some derivatives of 4-Methyl-2-oxo-1,2-dihydroquinoline have been found to inhibit cyclooxygenase-1 (Cox-1), leading to the downregulation of thromboxane A2. This action is beneficial in preventing platelet aggregation, a key factor in thrombosis .

Antiproliferative Activity

Research has indicated that certain quinoline derivatives exhibit antiproliferative activity against various cancer cell lines. This makes them valuable in the development of anticancer therapies .

Intramolecular Hydrogen Bonding Studies

The compound has been used in studies to identify intramolecular hydrogen bonding, which is important in understanding the structure-activity relationship of pharmaceuticals .

Diuretic Activity Structure Relationship

The structure of 4-Methyl-2-oxo-1,2-dihydroquinoline derivatives has been linked to their diuretic activity. Understanding this relationship is vital for the design of new diuretic drugs .

Direcciones Futuras

The future directions for “4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” could involve further studies on its synthesis, properties, and potential applications. Given the interesting pharmaceutical and biological activities of similar compounds, it may be valuable in drug research and development .

Mecanismo De Acción

Target of Action

Similar compounds such as 2-oxo-1,2-dihydroquinoline-3-carboxamides have been reported to inhibit the acetylcholinesterase enzyme .

Mode of Action

For instance, tacrine derivatives have been shown to bind to the active site of acetylcholinesterase, with the binding influenced by the steric properties of the substituents .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to exhibit hemostatic activity, suggesting an impact on blood coagulation pathways .

Pharmacokinetics

Similar compounds such as 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides have been prepared as potential diuretic agents, suggesting possible renal excretion .

Result of Action

Related compounds have been found to exhibit hemostatic activity in vitro, suggesting a potential role in promoting blood clotting .

Action Environment

It’s worth noting that the synthesis of similar compounds has been reported to involve reactions such as alkaline hydrolysis , which could potentially be influenced by environmental conditions such as pH and temperature.

Propiedades

IUPAC Name |

4-methyl-2-oxo-1H-quinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-6-4-10(13)12-9-3-2-7(5-8(6)9)16(11,14)15/h2-5H,1H3,(H,12,13)(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQRLMUTGXSGAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 18592800 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2880578.png)

![(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline](/img/structure/B2880586.png)

![1-(1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2880593.png)

![5-ethyl-N-(4-isopropylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2880595.png)

![1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride](/img/structure/B2880600.png)